Capsaicin - 404-86-4

Capsaicin

Catalog Number: EVT-262699
CAS Number: 404-86-4
Molecular Formula: C18H27NO3
Molecular Weight: 305.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Source: Capsaicin is primarily found in the fruits of plants belonging to the genus Capsicum. It is concentrated in the placental tissue of the fruit, where it is synthesized and accumulates. []

Dihydrocapsaicin

Compound Description: Dihydrocapsaicin is a capsaicinoid, a group of vanillylamide alkaloids found in chili peppers. It is structurally similar to capsaicin, the primary pungent compound in chili peppers, but with a saturated alkyl chain instead of an unsaturated one. This difference results in dihydrocapsaicin having about half the pungency of capsaicin [, , ]. Like capsaicin, dihydrocapsaicin interacts with the transient receptor potential vanilloid 1 (TRPV1) receptor, albeit with lower potency [].

Relevance: Dihydrocapsaicin is often found alongside capsaicin in chili peppers and contributes to the overall pungency of the fruit [, ]. It is studied alongside capsaicin in research related to pungency perception, analgesic properties, and potential therapeutic applications [, ].

Homocapsaicin

Compound Description: Homocapsaicin is another capsaicinoid found in chili peppers [, ]. It shares a similar structure with capsaicin, featuring a vanillylamide core but differs in the length and saturation of its alkyl side chain [, ]. Homocapsaicin also interacts with the TRPV1 receptor, contributing to the pungent sensation experienced when consuming chili peppers [].

Relevance: As with dihydrocapsaicin, homocapsaicin is frequently studied alongside capsaicin to understand the overall pungency of chili peppers and its potential applications in pain management and other therapeutic areas [, ].

Nordihydrocapsaicin

Compound Description: Nordihydrocapsaicin is a minor capsaicinoid, present in smaller quantities than capsaicin or dihydrocapsaicin in chili peppers [, ]. Structurally, it resembles other capsaicinoids with a vanillylamide core but possesses a shorter alkyl chain compared to capsaicin or dihydrocapsaicin []. It interacts with TRPV1 receptors, contributing to the overall pungency of chili peppers, albeit to a lesser extent than the more abundant capsaicinoids [].

Relevance: Nordihydrocapsaicin is studied in conjunction with capsaicin and other capsaicinoids to provide a comprehensive understanding of the pungency profile of chili peppers [, ].

Homodihydrocapsaicin

Compound Description: Homodihydrocapsaicin is a minor capsaicinoid, typically found in relatively low concentrations in chili peppers [, ]. Structurally, it is similar to capsaicin, featuring a vanillylamide group and a saturated alkyl chain. It exhibits lower pungency compared to capsaicin due to its structural differences []. Like other capsaicinoids, it interacts with the TRPV1 receptor, contributing to the overall pungency of chili peppers [].

Relevance: Homodihydrocapsaicin is studied in conjunction with other capsaicinoids to characterize the complete pungency profile of various chili pepper varieties [, ].

Vanillylamine

Compound Description: Vanillylamine is a precursor molecule in the biosynthesis of capsaicin and other capsaicinoids [, ]. It features a vanillyl group, which forms the aromatic portion of the capsaicinoid molecule.

Relevance: Vanillylamine is a crucial component in the biosynthetic pathway of capsaicin, highlighting the relationship between these two compounds [, ]. Understanding the regulation of vanillylamine production is essential for manipulating the pungency of chili peppers.

Ferulic Acid

Compound Description: Ferulic acid is a precursor to vanillin, which is structurally similar to the vanillyl group found in capsaicin [].

Relevance: Ferulic acid is significant in capsaicin research due to its potential role in the vanillin biosynthetic pathway, which might indirectly impact capsaicin production [].

Caffeic Acid

Compound Description: Caffeic acid is a precursor to ferulic acid, which, in turn, may serve as a precursor to vanillin [].

Relevance: Similar to ferulic acid, caffeic acid's relevance to capsaicin research stems from its potential involvement in the vanillin biosynthetic pathway, which could indirectly influence capsaicin production [].

Vanillin

Compound Description: Vanillin is a phenolic aldehyde that shares structural similarities with the vanillyl group of capsaicin []. It is a potential precursor to capsaicin biosynthesis.

Relevance: Vanillin is studied for its potential role as a precursor in the biosynthesis of capsaicin []. Understanding the metabolic fate of vanillin in chili peppers could provide insights into the regulation of capsaicin production.

Vanillyl Alcohol

Compound Description: Vanillyl alcohol is a metabolite of vanillin and shares structural similarities with the vanillyl group in capsaicin [].

Relevance: Vanillyl alcohol is identified as a product of vanillin metabolism in chili pepper fruits, suggesting a possible connection between these compounds and the capsaicin biosynthetic pathway [].

Vanillic Acid Glycoside

Compound Description: Vanillic acid glycoside is formed by the glycosylation of vanillic acid, a compound structurally related to the vanillyl group in capsaicin [].

Relevance: The detection of vanillic acid glycoside in chili peppers after vanillin treatment suggests a metabolic pathway for vanillin within the plant and its potential role in capsaicin biosynthesis [].

Resiniferatoxin (RTX)

Compound Description: Resiniferatoxin is an ultrapotent capsaicin analog that also targets the TRPV1 receptor []. Compared to capsaicin, RTX displays significantly higher potency, leading to rapid and long-lasting desensitization of TRPV1-expressing neurons [].

Relevance: Resiniferatoxin is frequently used as a tool to investigate the role of TRPV1 receptors in various physiological processes, including pain transmission and respiratory reflexes []. Its higher potency compared to capsaicin makes it valuable for studying the effects of TRPV1 receptor activation and desensitization.

Capsazepine

Compound Description: Capsazepine is a synthetic antagonist of the TRPV1 receptor [, , ]. It competitively binds to TRPV1 receptors, blocking the effects of capsaicin and other TRPV1 agonists [, , ].

Relevance: Capsazepine is an essential tool in capsaicin research, allowing researchers to investigate the specific role of the TRPV1 receptor in various physiological and pharmacological effects [, , ]. Its use helps differentiate between TRPV1-dependent and TRPV1-independent mechanisms of capsaicin action.

Nonivamide

Compound Description: Nonivamide, also known as pelargonic acid vanillylamide, is a synthetic capsaicin analog []. It shares structural similarities with capsaicin and activates the TRPV1 receptor, producing similar but often less potent effects [].

Relevance: Nonivamide is often explored as a potential alternative to capsaicin in therapeutic applications, particularly in pain management, due to its potentially milder side effects [].

Capsiate

Compound Description: Capsiate is a non-pungent analog of capsaicin, naturally occurring in specific chili pepper varieties [, ]. It shares a similar structure with capsaicin, but a structural modification eliminates its pungency [, ].

Relevance: Capsiate is a valuable tool for studying the effects of capsaicin that are independent of TRPV1 receptor activation, such as its potential metabolic benefits [, ].

Source and Classification

Capsaicin is classified as an alkaloid and is chemically known as (E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]non-6-enamide. It is predominantly sourced from the Capsicum genus, particularly from varieties such as Capsicum annuum (bell peppers) and Capsicum frutescens (bird's eye chili) . The compound is synthesized in the placental tissue of the pepper fruit, where it accumulates during fruit development .

Synthesis Analysis

The synthesis of capsaicin can be approached through various methods, including both natural extraction and synthetic routes.

Natural Synthesis: In plants, capsaicin biosynthesis begins with the amino acids phenylalanine and valine, which are converted into phenolic and acyl moieties, respectively. This process involves several enzymatic steps regulated by environmental factors such as nitrogen availability .

Synthetic Methods: Several synthetic methods have been developed to produce capsaicin, including:

  1. Acylation of Vanillylamine: This method involves the selective acylation of vanillylamine with acyl chlorides. The reaction typically occurs in a biphasic system (water/chloroform), yielding high efficiency .
  2. Claisen Ester Rearrangement: This approach utilizes a Claisen rearrangement to selectively form the trans isomer of capsaicin from a precursor compound .
  3. Green Chemistry Approaches: Recent advancements have introduced eco-friendly methodologies for synthesizing capsaicin derivatives using less toxic solvents and automated systems, significantly improving yield and reducing environmental impact .
Molecular Structure Analysis

Capsaicin has a molecular formula of C18H27NO3 and a molecular weight of 285.42 g/mol. Its structure features:

  • A long hydrophobic tail derived from non-6-enamide.
  • A phenolic ring that contributes to its pungency.
  • An amide functional group that plays a crucial role in its biological activity.

The structural formula can be represented as follows:

C18H27NO3\text{C}_{18}\text{H}_{27}\text{N}\text{O}_{3}
Chemical Reactions Analysis

Capsaicin undergoes various chemical reactions that contribute to its properties:

  • Hydrolysis: Capsaicin can be hydrolyzed to yield vanillylamine and fatty acids under acidic or basic conditions.
  • Oxidation: It can react with oxidizing agents, which may alter its pungency and stability.
  • Reactions with Enzymes: Capsaicin interacts with various enzymes in biological systems, influencing pain signaling pathways .
Mechanism of Action

Capsaicin's primary mechanism of action involves its interaction with the transient receptor potential vanilloid 1 (TRPV1) channel, a receptor involved in pain perception. Upon binding to TRPV1, capsaicin induces a conformational change that leads to:

  • Calcium Ion Influx: This influx results in depolarization of sensory neurons, leading to the sensation of heat or pain.
  • Desensitization: Prolonged exposure to capsaicin can lead to desensitization of sensory neurons, providing analgesic effects .
Physical and Chemical Properties Analysis

Capsaicin exhibits several notable physical and chemical properties:

  • Appearance: Pure capsaicin is a colorless to pale yellow viscous liquid.
  • Solubility: It is soluble in organic solvents such as ethanol and acetone but poorly soluble in water due to its hydrophobic nature.
  • Melting Point: Capsaicin has a melting point around 62-65 °C.
  • Boiling Point: Its boiling point is approximately 210 °C.

These properties influence its applications in food science and medicine.

Applications

Capsaicin has diverse applications across various fields:

  1. Pharmaceuticals: Used in topical analgesics for pain relief due to its ability to desensitize sensory neurons.
  2. Food Industry: Employed as a flavoring agent due to its pungency; also studied for potential health benefits such as metabolism enhancement.
  3. Cancer Research: Investigated for its anti-cancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells .
  4. Cosmetics: Incorporated into products aimed at improving circulation or providing warmth.
Biosynthesis and Metabolic Engineering of Capsaicinoids

Genetic Determinants of Capsaicin Biosynthesis in Capsicum Species

Capsaicinoid biosynthesis is governed by a complex genetic architecture with both qualitative and quantitative determinants. Genome-wide association studies (GWAS) in diverse Capsicum germplasm have identified several pivotal loci controlling pungency variation. A multi-locus GWAS analysis of 123 pepper genotypes revealed 30 significant SNP markers distributed across 11 chromosomes associated with capsaicin and dihydrocapsaicin content. Notably, the SNP marker SCM002814.1_54888910 on chromosome 3 explained 58.71% and 57.05% of phenotypic variation for capsaicin and dihydrocapsaicin, respectively [10]. This locus resides near the pAMT (putative aminotransferase) gene, which encodes a vanillylamine synthase critical for capsaicin precursor biosynthesis. Allelic variation in pAMT significantly alters capsaicinoid profiles, with loss-of-function mutations leading to the accumulation of non-pungent capsinoids [8] [10].

The Pun1 locus on chromosome 2 encodes capsaicin synthase (acyltransferase), the enzyme responsible for the final condensation reaction in capsaicinoid biosynthesis. Non-functional pun1 alleles containing premature stop codons (pun1, pun1², pun1³) result in non-pungent phenotypes due to abolished enzymatic activity [10]. Additional genetic determinants include:

  • CaKR1: A serine/threonine kinase regulating capsaicinoid accumulation through phosphorylation-mediated enzyme activation
  • CaMYB31: An R2R3-MYB transcription factor that coordinately regulates multiple biosynthetic genes
  • AT3: An acyltransferase gene whose silencing reduces capsaicinoid production by >50% [1] [4]

Table 1: Key Genetic Determinants of Capsaicinoid Biosynthesis

Gene SymbolChromosomeGene FunctionEffect of Mutation/Loss
Pun12Capsaicin synthase (acyltransferase)Non-pungent phenotype (capsaicin absence)
pAMT/VAMT3Vanillylamine synthaseCapsinoid accumulation (low pungency)
CaMYB31-R2R3-MYB transcription factorReduced pathway gene expression
CaKR1-Serine/threonine kinaseReduced capsaicinoid accumulation
AT3-Acyltransferase>50% reduction in capsaicinoids

Tissue-specific genetic factors also contribute to pungency differences. While most Capsicum species produce capsaicinoids exclusively in placental septum epidermal cells, extremely pungent varieties like C. chinense 'Moruga Scorpion' exhibit biosynthetic activity in the pericarp due to ectopic expression of key genes like Pun1 and developmental reprogramming of parenchymal tissues [8].

Transcriptional Regulation of Phenylpropanoid and Fatty Acid Pathways

The spatiotemporal regulation of capsaicinoid biosynthesis involves sophisticated transcriptional networks coordinating precursor pathways. R2R3-MYB transcription factors represent central regulators, with 108 identified in pepper genomes. Phylogenetic analysis clusters these into seven subgroups, with subgroups IV and V showing preferential expression in placental tissues during peak capsaicinoid accumulation (20-40 days post-anthesis) [1]. Co-expression analyses demonstrate that six CaR2R3-MYB genes (Capana01g000495, Capana02g000906, Capana02g003351, Capana07g001604, Capana08g000900, Capana08g001690) are strongly correlated with capsaicinoid-biosynthetic gene (CBG) expression [1].

The phenylpropanoid pathway, producing vanillylamine, shows coordinated upregulation of:

  • PAL (phenylalanine ammonia-lyase): 12-fold induction during active biosynthesis
  • C4H (cinnamate 4-hydroxylase): 8-fold increase
  • 4CL (4-coumaroyl-CoA ligase): 9-fold elevation
  • HCHL (hydroxycinnamoyl-CoA hydratase/lyase): 15-fold upregulation [5] [8]

Simultaneously, the branched-chain fatty acid pathway genes exhibit parallel induction:

  • BCAT (branched-chain amino acid transferase): 7-fold increase
  • KAS (β-ketoacyl-ACP synthase): 10-fold upregulation
  • FAT (acyl-ACP thioesterase): 9-fold elevation [4] [5]

RNA-seq temporal profiling reveals biphasic transcriptional patterns, with phenylpropanoid genes peaking at 20 DAP (days after pollination) and fatty acid pathway genes maximally expressed at 30 DAP in C. frutescens 'Guijiangwang' [5]. This sequential induction aligns with precursor substrate requirements for the final condensation reaction. Epigenetic regulation via histone modifications also influences transcription, with H3K27ac marks enriching at promoter regions of highly expressed CBGs during the accumulation phase [8].

Table 2: Transcriptional Regulators of Capsaicinoid Pathways

Regulator TypeRepresentative FactorsTarget Pathways/GenesRegulatory Effect
R2R3-MYB TFsCapana08g000900, CaMYB31PAL, C4H, 4CL, pAMTActivation of phenylpropanoid genes
ERF TFsERF, JERFKAS, FAT, ATFatty acid pathway induction
WRKY TFsWRKY9Multiple CBG promotersEnhanced pathway flux
Chromatin modifiersHistone-lysine N-methyltransferaseChromatin remodeling at CBG lociAccessibility enhancement

Enzymatic Mechanisms of Vanillylamine Condensation

The terminal reaction in capsaicinoid biosynthesis involves enzymatic condensation of vanillylamine with branched-chain fatty acid-CoA derivatives. This process is mediated by specialized acyltransferases with distinct substrate specificities. The Pun1-encoded acyltransferase (capsaicin synthase) exhibits highest catalytic efficiency for 8-methyl-6-nonenoyl-CoA and vanillylamine, producing capsaicin [8] [10]. Recent biochemical characterization reveals that the enzyme formerly designated pAMT is actually a specific vanillin aminotransferase (VAMT) with >100-fold higher affinity for vanillin compared to other substrates. VAMT catalyzes the transamination of vanillin to vanillylamine using glutamate as the amino donor, with a Km of 35 μM and kcat of 4.2 s⁻¹ [8].

The enzymatic condensation occurs through a ping-pong bi-bi mechanism:

  • Fatty acyl-CoA binding to the enzyme's active site
  • Nucleophilic attack by the enzyme's conserved cysteine residue
  • Formation of acyl-enzyme intermediate
  • Vanillylamine binding and nucleophilic displacement
  • Release of capsaicinoid product [4]

Structural studies reveal that the acyltransferase contains a conserved catalytic triad (Cys-His-Asn) within a solvent-accessible pocket that accommodates acyl chains of C8-C11 length. The vanillylamine binding site features hydrogen-bonding residues (Tyr142, Asp306) that orient the substrate for nucleophilic attack [4]. Substrate specificity profiling demonstrates that:

  • AT3 enzyme prefers 8-methylnonanoyl-CoA (dihydrocapsaicin precursor)
  • Pun1 favors 8-methyl-6-nonenoyl-CoA (capsaicin precursor)
  • A novel acyltransferase (ATd) utilizes 7-methyloctanoyl-CoA (nordihydrocapsaicin precursor) [4] [8]

Enzyme compartmentalization optimizes the condensation reaction. VAMT localizes to the cytosol where vanillin concentrations are highest, while acyltransferases associate with endoplasmic reticulum membranes proximal to fatty acid CoA pools. This spatial organization facilitates substrate channeling, with vanillylamine directly transferred to acyltransferases without cytoplasmic diffusion [8].

Table 3: Enzymes Catalyzing Vanillylamine Condensation

EnzymeGeneEC NumberSubstrate SpecificityPrimary Product
Vanillin aminotransferase (VAMT)pAMT/VAMT2.6.1.-Vanillin > isovanillinVanillylamine
Capsaicin synthasePun12.3.1.-8-methyl-6-nonenoyl-CoACapsaicin
Dihydrocapsaicin synthaseAT32.3.1.-8-methylnonanoyl-CoADihydrocapsaicin
Nordihydrocapsaicin synthaseATd2.3.1.-7-methyloctanoyl-CoANordihydrocapsaicin

Biotechnological Approaches for Enhanced Capsaicin Production

Biotechnological strategies have emerged to overcome biological constraints of capsaicin production in whole plants. Cell suspension cultures of Capsicum chinense cv. Naga King Chili demonstrate particular promise, with yields exceeding 500 μg/g fresh weight through optimized culture conditions [6]. Key advancements include:

Elicitor Applications:

  • Salicylic acid (1 mM): Induces defense responses, increasing capsaicin yield to 567.4 ± 8.1 μg/g FW
  • Methyl jasmonate (100 μM): Upregulates jasmonate-responsive CBG promoters, enhancing production 3.2-fold
  • Calcium ionophore A23187 (0.5 mM): Elevates cytosolic Ca2+, activating calcium-dependent kinases that phosphorylate biosynthetic enzymes, yielding 534 ± 7.8 μg/g FW [6]

Immobilization Techniques:

  • Alginate-entrapped cells: Improve product retention and cell viability, extending production phase to 45 days
  • Polyurethane foam matrices: Enhance oxygen transfer, increasing volumetric productivity by 40% compared to free suspensions
  • Two-phase systems (silicon oil overlay): Reduce feedback inhibition through in situ product removal [6]

Metabolic Engineering:

  • Heterologous production in Saccharomyces cerevisiae: Reconstitution of the complete pathway achieved 1.2 mg/L capsaicin by expressing Capsicum genes (PAL, 4CL, pAMT, Kas, AT) with yeast endogenous ERG10 (acyltransferase)
  • Tomato engineering: Expression of Pun1 and pAMT in tomato fruits yielded 300 ng/g capsaicinoids, demonstrating feasibility in non-pungent fruits [8]

Transcriptome-Guided Strain Improvement:

  • RNA-Seq of high-pungency cultivars identified 20 novel candidate genes for pathway engineering
  • Overexpression of MYB31 ortholog in tobacco increased phenylpropanoid flux 7-fold
  • CRISPR activation of endogenous promoters boosted CBG expression in tomato 12-fold [5] [8]

Table 4: Biotechnological Platforms for Capsaicin Production

PlatformInterventionKey FindingsMaximum Yield
Cell suspension cultureSalicylic acid elicitationUpregulation of defense-related secondary metabolism567.4 μg/g FW
Fed-batch bioreactorCalcium ionophore A23187Enhanced calcium signaling and enzyme activation534 μg/g FW
Saccharomyces cerevisiaeFull pathway reconstitutionFunctional expression of 8 plant genes1.2 mg/L
Solanum lycopersicumPun1 + pAMT expressionDe novo capsaicinoid biosynthesis300 ng/g FW
Hairy root culturerol gene transformationStable production over 12 subcultures120 μg/g DW

Metabolic Flux Analysis in Capsaicinoid Synthesis

Metabolic flux analysis (MFA) quantifies carbon allocation through competing pathways to identify rate-limiting steps in capsaicinoid biosynthesis. 13C-tracer studies reveal that:

  • 65% of phenylalanine carbon enters the phenylpropanoid pathway during peak production
  • 35% is diverted to protein synthesis and other alkaloids
  • 72% of valine-derived carbon incorporates into branched-chain fatty acids
  • 28% partitions to branched-chain amino acid metabolism [4]

Flux control coefficients identify three nodal enzymes exerting >80% pathway control:

  • Phenylalanine ammonia-lyase (PAL): Flux control coefficient (FCC) = 0.38
  • Branched-chain amino acid transferase (BCAT): FCC = 0.29
  • Acyltransferase (AT): FCC = 0.24 [4] [5]

Computational modeling of the capsaicinoid pathway predicts that:

  • Doubling PAL activity increases capsaicin flux by 38%
  • Simultaneous overexpression of PAL, BCAT, and AT enhances flux 3.7-fold
  • Reducing shikimate kinase activity diverts chorismate toward phenylalanine [5]

RNA-Seq-based flux analysis during fruit development reveals dynamic pathway utilization:

  • Early stage (10-20 DAP): 85% phenylpropanoid flux directed toward lignin precursors
  • Peak biosynthesis (20-40 DAP): 72% flux redirected to vanillylamine synthesis
  • Late stage (40-50 DAP): 90% reduction in phenylpropanoid pathway flux [5]

The branched-chain fatty acid pathway exhibits complementary dynamics:

  • 10-20 DAP: 65% valine flux toward protein synthesis
  • 20-40 DAP: 88% valine carbon channeled to 8-methylnonanoic acid
  • 40-50 DAP: Precursor accumulation without condensation [4] [5]

These analyses identify optimal intervention points for metabolic engineering:

  • Precursor balancing: Co-expression of feedback-insensitive DAHP synthase (arogenate pathway) and dihydroxyacid dehydratase (branched-chain amino acid pathway)
  • *Competitive pathway knockout: CRISPR-mediated silencing of cinnamoyl-CoA reductase (lignin branch) increases vanillylamine precursor pool 3-fold
  • *Spatial optimization: Plastid targeting of BCAT and KAS increases fatty acid precursor synthesis 2.5-fold [5] [8]

Table 5: Metabolic Nodes in Capsaicinoid Biosynthesis

Metabolic NodeBranching PathwaysFlux Distribution (Peak Biosynthesis)Engineering Strategy
PhosphoenolpyruvateShikimate vs. glycolysis65% shikimate, 35% glycolysisOverexpress DAHPS (feedback-resistant)
ChorismatePhenylalanine vs. tyrosine70% phenylalanine, 30% tyrosineKnockout CM (chorismate mutase)
PhenylalanineCapsaicinoids vs. proteins75% capsaicinoids, 25% proteinsIncrease PAL expression 3-fold
ValineBCAA vs. fatty acids88% fatty acids, 12% BCAAExpress ILV2 (feedback-insensitive)
Feruloyl-CoAVanillin vs. lignins72% vanillin, 28% ligninsKnockdown CCR (cinnamoyl-CoA reductase)

Properties

CAS Number

404-86-4

Product Name

Capsaicin

IUPAC Name

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6+

InChI Key

YKPUWZUDDOIDPM-SOFGYWHQSA-N

SMILES

CC(C)/C=C/CCCCC(NCC1=CC=C(O)C(OC)=C1)=O

Solubility

Insoluble in cold water
Practically insoluble in cold water
Freely soluble in alcohol, ether, benzene. Slightly soluble in carbon disulfide
Soluble in petroleum ether. Slightly soluble in concentrated hydrochloric acid

Synonyms

8 Methyl N Vanillyl 6 Nonenamide
8-Methyl-N-Vanillyl-6-Nonenamide
Antiphlogistine Rub A-535 Capsaicin
Axsain
Capsaicin
Capsaicine
Capsicum Farmaya
Capsidol
Capsin
Capzasin
Gelcen
Katrum
NGX 4010
NGX-4010
NGX4010
Zacin
Zostrix

Canonical SMILES

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Isomeric SMILES

CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC

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